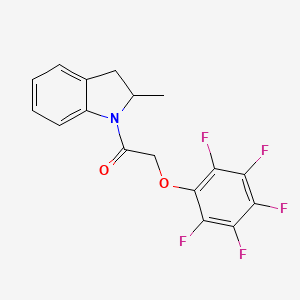

![molecular formula C24H26FN5OS B2853711 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-14-4](/img/structure/B2853711.png)

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

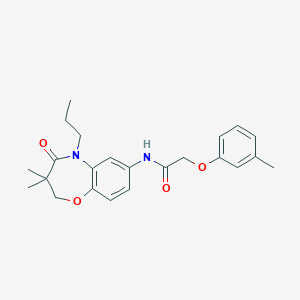

The compound “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazolo[3,2-b][1,2,4]triazol ring, and a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preformed anion of a certain compound reacted via nucleophilic aromatic substitution with another compound, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish certain inhibitory effects .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

Research conducted by Başoğlu et al. (2013) involved the microwave-assisted synthesis of compounds containing thiazolo[3,2-b][1,2,4]triazole nuclei, exploring their antimicrobial, antilipase, and antiurease activities. This study underscores the compound's utility in generating new molecules with potential therapeutic applications, highlighting its antimicrobial activity against various test microorganisms (Basoglu et al., 2013).

Synthesis and Antagonist Activity

Watanabe et al. (1992) synthesized derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with significant 5-HT2 antagonist activity. This research illustrates the compound's potential in developing drugs targeting serotonin receptors, with implications for treating disorders associated with serotonin regulation (Watanabe et al., 1992).

Antimicrobial Activities of Triazole Derivatives

A study by Bektaş et al. (2010) on the synthesis of new 1,2,4-triazole derivatives, including thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives, showed good to moderate antimicrobial activities against tested microorganisms. This work contributes to the development of new antimicrobial agents leveraging the structural properties of triazole derivatives (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Properties

Research by Tozkoparan et al. (2004) on the synthesis of thiazolo[3,2-b]-1,2,4-triazol-5-ols revealed significant analgesic and anti-inflammatory activities without inducing gastric lesions. This study highlights the compound's potential in developing new anti-inflammatory and analgesic drugs (Tozkoparan et al., 2004).

Antitumor Activity

Ding et al. (2016) synthesized a series of 1,2,4-triazole Schiff bases demonstrating significant inhibitory activity against tumor cells, specifically targeting CDC25B. This research underscores the potential of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives in cancer treatment (Ding et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-16(2)5-7-17)29-14-12-28(13-15-29)19-10-8-18(25)9-11-19/h4-11,21,31H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMYMMWBPBHGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)

![N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2853632.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2853633.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853639.png)

![2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2853643.png)

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)

![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2853651.png)